O-Methylisourea

概要

説明

Synthesis Analysis

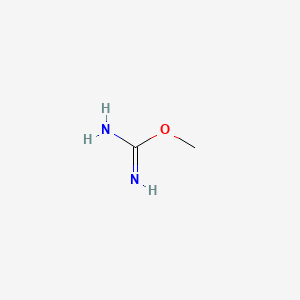

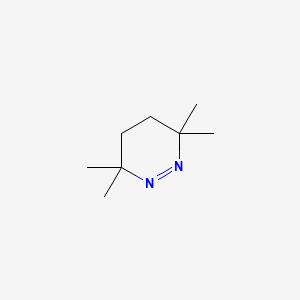

O-Methylisourea can be synthesized by methylation of urea with dimethylsulfate, followed by acidification . It can also be prepared by adding 1.15 equiv HCl (g) with ice cooling to cyanamide dissolved in excess anhydrous methanol .Molecular Structure Analysis

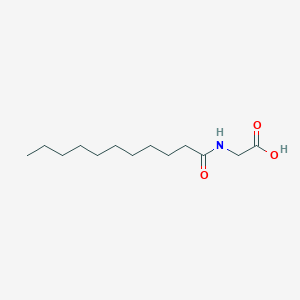

The molecular structure of O-Methylisourea is [H2NC(OCH3)NH2]HSO4 . The crystal structure shows that O-Methylisourea combines with bisulfate via the intramolecular hydrogen bond between N(2)-H(4) of O-Methylisourea and O(2) of bisulfate .Chemical Reactions Analysis

O-Methylisourea can react with the α-Amino Group of Lysine . It is used in many condensation reactions, leading to the formation of dihydropyrimidines, dihydropyrimidinones, pyrimidines, and pyrimidones .Physical And Chemical Properties Analysis

O-Methylisourea has a molecular weight of 74.08 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 59.1 Ų . The Heavy Atom Count is 5 .科学的研究の応用

Synthesis of Fluorouracil Derivatives

O-Methylisourea: is utilized in the synthesis of fluorouracil , an antineoplastic agent used in cancer treatment . The compound acts as a precursor in the preparation of fluorouracil derivatives, which are crucial in the development of chemotherapy drugs targeting various forms of cancer.

Preparation of Anthelmintic Imidazoles

The compound is also instrumental in the synthesis of anthelmintic imidazoles . These are compounds used to treat parasitic worm infestations, and their development is vital for creating new treatments for diseases caused by these parasites.

Organic Intermediate for Chemical Synthesis

O-Methylisourea: serves as an organic intermediate in various chemical synthesis processes . It is particularly useful in preparing specialized organic compounds that have applications in pharmaceuticals and agrochemicals.

Modification of Nucleosides and Nucleotides

In biochemical research, O-Methylisourea is used to modify nucleosides and nucleotides . This modification is essential for studying the structure and function of nucleic acids, as well as for developing new therapeutic agents.

Protein and Peptide Research

The compound is employed in protein and peptide research for the selective modification of amino groups . This application is significant for understanding protein structure and function, and for designing peptide-based drugs.

Gene Expression Studies

O-Methylisourea: is involved in gene expression studies, where it is used to investigate the role of specific genes in various biological processes . This research is fundamental to the field of genomics and contributes to the development of gene therapies.

Development of Diagnostic Reagents

Researchers use O-Methylisourea to develop diagnostic reagents . These reagents are crucial for detecting and quantifying biological molecules, which is essential for diagnosing diseases.

Agricultural Chemical Research

Lastly, O-Methylisourea finds application in agricultural chemical research . It is used to synthesize compounds that can protect crops from pests and diseases, thereby contributing to food security.

作用機序

Target of Action

O-Methylisourea, also known as methyl carbamimidate, primarily targets the ε-amino group of lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

O-Methylisourea interacts with its target through a nucleophilic substitution reaction . It reacts with the ε-amino group of lysine, leading to the expulsion of methanol and the formation of a guanidino group . This guanidino group has three nitrogen atoms attached to a central carbon atom .

Biochemical Pathways

The interaction of O-Methylisourea with lysine affects various biochemical pathways. The compound’s reaction with lysine leads to changes in amino acid metabolism . These changes can influence the synthesis of proteins and other metabolites, impacting various cellular functions.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of O-Methylisourea can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity Additionally, factors such as temperature and the presence of other chemical species could also influence the compound’s action

Safety and Hazards

特性

IUPAC Name |

methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHPRNLQIRHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride) | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903781 | |

| Record name | NoName_4528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methylisourea | |

CAS RN |

2440-60-0 | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of O-Methylisourea, and how does this interaction occur?

A1: O-Methylisourea primarily targets the ε-amino group of lysine residues in proteins and peptides. [] This interaction involves a nucleophilic attack by the ε-amino group on the electrophilic carbon of O-Methylisourea, leading to the formation of a guanidino group, effectively converting lysine to homoarginine. []

Q2: What are the downstream effects of lysine guanidination by O-Methylisourea?

A2: Guanidination by O-Methylisourea significantly impacts the properties of proteins and peptides, particularly enhancing their detectability in mass spectrometry (MS) analysis. [, ] This improved detection stems from the increased basicity of homoarginine compared to lysine, leading to more efficient ionization during MS. [, ]

Q3: Can O-Methylisourea react with other amino groups besides the ε-amino group of lysine?

A3: Recent studies have shown that O-Methylisourea can also react with the α-amino group of lysine, albeit at a lower efficiency. [] This finding has implications for the accuracy of reactive lysine analysis, particularly in samples with high free lysine content. []

Q4: What is the molecular formula and weight of O-Methylisourea?

A4: The molecular formula of O-Methylisourea is C2H6N2O. Its molecular weight is 74.08 g/mol.

Q5: What is the stability of O-Methylisourea under different pH conditions?

A6: O-Methylisourea exhibits varying reactivity and stability depending on the pH. Studies indicate optimal guanidination efficiency at alkaline pH (around 10.5), [, ] while acidic or strongly alkaline conditions may lead to hydrolysis or decomposition. []

Q6: How does the reaction time influence the efficiency of O-Methylisourea in guanidination reactions?

A7: The duration of the reaction significantly influences the efficiency of guanidination. Research shows that longer incubation times (up to 7 days) with O-Methylisourea can be necessary to maximize the conversion of lysine to homoarginine, particularly in complex matrices like food and feed samples. [, ]

Q7: What is the primary application of O-Methylisourea in analytical chemistry?

A8: O-Methylisourea is primarily used as a derivatizing agent for the analysis of lysine in proteins and peptides, specifically for quantifying reactive lysine. [, , , ]

Q8: What are the advantages of using O-Methylisourea for lysine analysis compared to other methods?

A9: O-Methylisourea offers several advantages, including its ability to specifically target lysine residues, its compatibility with various analytical techniques like mass spectrometry, and the relative simplicity of the derivatization procedure. [, ]

Q9: Can O-Methylisourea be used for other applications besides lysine analysis?

A10: Yes, O-Methylisourea can be utilized in the synthesis of other guanidine derivatives. [, , ] For instance, it plays a crucial role in the synthesis of agmatine sulfate, a compound with various biological activities. []

Q10: Have computational methods been used to study O-Methylisourea or its reactions?

A11: While the provided research articles primarily focus on experimental aspects, one study mentions the use of QSAR (Quantitative Structure-Activity Relationship) modeling to understand the impact of structural modifications on the inhibitory activity of compounds related to O-Methylisourea. [] This suggests the potential application of computational chemistry in optimizing the design and efficacy of O-Methylisourea analogs.

Q11: How do structural modifications of O-Methylisourea affect its reactivity or biological activity?

A12: While specific SAR studies for O-Methylisourea are not detailed in the provided research, analogous compounds like S-Methylisothiourea, where oxygen is replaced by sulfur, exhibit significant differences in biological activity. [] This highlights the crucial role of heteroatom substitution in modulating the reactivity and biological profiles of O-Methylisourea analogs.

Q12: What are the challenges associated with the stability and formulation of O-Methylisourea?

A13: The research highlights that O-Methylisourea can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, potentially impacting its long-term stability. [] While specific formulation strategies are not discussed, maintaining appropriate pH and storage conditions is crucial for preserving its reactivity.

Q13: What analytical techniques are commonly employed to quantify O-Methylisourea or its reaction products?

A14: The research primarily emphasizes the use of mass spectrometry (MS) for analyzing the products of O-Methylisourea-mediated guanidination reactions. [, ] Specifically, MALDI-TOF MS is highlighted for its ability to detect and quantify homoarginine, the product of lysine guanidination. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)